Clopidogrel bisulfate

Vue d'ensemble

Description

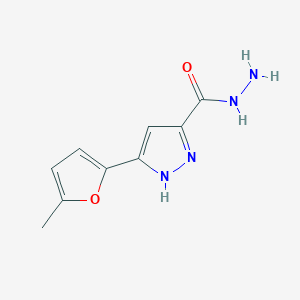

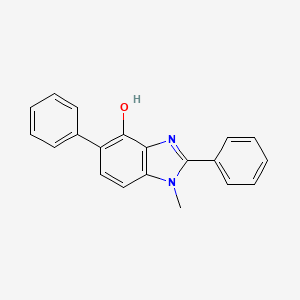

Plavix, connu chimiquement sous le nom de clopidogrel, est un médicament antiplaquettaire utilisé pour réduire le risque de maladie cardiaque et d'accident vasculaire cérébral chez les personnes à haut risque. Il est particulièrement efficace pour prévenir la formation de caillots sanguins en inhibant l'agrégation plaquettaire. Le clopidogrel est un membre de la classe des thiénopyridines d'agents antiplaquettaires et agit en inhibant de manière irréversible le récepteur P2Y12 sur les plaquettes .

Mécanisme D'action

Target of Action

Clopidogrel bisulfate is an antiplatelet agent that primarily targets the P2Y12 ADP receptors on platelets . These receptors play a crucial role in platelet activation and aggregation, which are key processes in the formation of blood clots .

Mode of Action

Clopidogrel is a prodrug, which means it needs to be metabolized in the body to become active . It is activated via a two-step reaction to an active thiol-containing metabolite . This active form irreversibly binds to the P2Y12 ADP receptors on platelets . This binding prevents ADP from activating these receptors, which in turn inhibits the activation of the glycoprotein GPIIb/IIIa complex, a crucial factor in platelet aggregation .

Biochemical Pathways

The primary biochemical pathway affected by clopidogrel is the platelet activation pathway. By inhibiting the P2Y12 ADP receptors, clopidogrel prevents the activation of the GPIIb/IIIa complex . This complex is responsible for cross-linking platelets through fibrinogen binding, a key step in the formation of blood clots . Therefore, clopidogrel effectively reduces the risk of clot formation.

Pharmacokinetics

Clopidogrel’s effectiveness is dependent on its conversion to an active metabolite by the cytochrome P450 (CYP) system, principally CYP2C19 . The active metabolite has a half-life of approximately 30 minutes . The parent drug has a half-life of about 6 hours, and the main circulating metabolite, a carboxylic acid derivative, has a half-life of about 8 hours . Clopidogrel is well absorbed, with a bioavailability of over 50% . It is extensively metabolized in the liver and excreted through the kidneys (50%) and bile duct (46%) .

Result of Action

The primary result of clopidogrel’s action is a reduction in platelet aggregation, which decreases the risk of blood clot formation . This makes it an effective treatment for preventing blood clots in peripheral vascular disease, coronary artery disease, and cerebrovascular disease . It has been shown to be superior to aspirin in reducing cardiovascular outcomes in patients with cardiovascular disease and provides additional benefit to patients with acute coronary syndromes already taking aspirin .

Action Environment

The action of clopidogrel can be influenced by genetic factors. Some individuals have a variant of the CYP2C19 gene that results in poor metabolism of clopidogrel . These individuals form less of the active metabolite and thus have a reduced antiplatelet response to clopidogrel .

Analyse Biochimique

Biochemical Properties

Clopidogrel bisulfate exerts its effects by selectively inhibiting ADP-mediated platelet activation and hyperactivity . It interacts with enzymes such as CYP2C19 .

Cellular Effects

This compound influences cell function by preventing excessive platelet responses in the circulation, which is endorsed by conditions such as myocardial infarction .

Molecular Mechanism

The molecular mechanism of action of this compound involves the selective inhibition of ADP-mediated platelet activation and hyperactivity . This results in changes in gene expression and enzyme activation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. A reproducible HPLC method for determining this compound in Wistar rat plasma was developed and validated .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. The HPLC method developed was applied to pharmacokinetic study in Wistar rats .

Metabolic Pathways

This compound is involved in metabolic pathways that include the CYP2C19 enzyme . It may also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. The specific transporters or binding proteins it interacts with are not mentioned in the sources .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du clopidogrel implique plusieurs étapes, commençant par la préparation de l'intermédiaire clé, l'acide 2-chlorophénylacétique. Cet intermédiaire subit une série de réactions, notamment l'estérification, la cyclisation et la résolution, pour donner le produit final, le clopidogrel. Les conditions réactionnelles impliquent généralement l'utilisation de solvants tels que le dichlorométhane et de réactifs tels que le chlorure de thionyle et l'hydroxyde de sodium .

Méthodes de production industrielle

La production industrielle de clopidogrel implique l'utilisation de réacteurs à grande échelle et de conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Le processus comprend la préparation du bisulfate de clopidogrel, qui est l'ingrédient actif des comprimés de Plavix. La formulation comprend des excipients tels que la silice colloïdale, des diluants, des liants et des lubrifiants pour assurer une bonne formation et une bonne stabilité des comprimés .

Analyse Des Réactions Chimiques

Types de réactions

Le clopidogrel subit diverses réactions chimiques, notamment :

Oxydation : Le clopidogrel peut être oxydé pour former son métabolite actif, qui est responsable de ses effets antiplaquettaires.

Réduction : Les réactions de réduction sont moins courantes mais peuvent se produire dans des conditions spécifiques.

Substitution : Le clopidogrel peut subir des réactions de substitution, en particulier impliquant l'atome de chlore sur le cycle phényle.

Réactifs et conditions courants

Les réactifs couramment utilisés dans la synthèse et les réactions du clopidogrel comprennent le chlorure de thionyle, l'hydroxyde de sodium et divers solvants tels que le dichlorométhane et le diméthylformamide. Les conditions réactionnelles impliquent souvent des températures et des niveaux de pH contrôlés pour assurer la formation du produit souhaité .

Principaux produits formés

Le principal produit formé à partir de l'oxydation du clopidogrel est son métabolite actif contenant du thiol, qui se lie de manière irréversible au récepteur P2Y12 sur les plaquettes. Cette liaison empêche l'agrégation plaquettaire et réduit le risque de formation de caillots sanguins .

Applications de recherche scientifique

Le clopidogrel a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle dans les études sur les agents antiplaquettaires et leurs mécanismes d'action.

Biologie : Étudié pour ses effets sur la fonction plaquettaire et les mécanismes de coagulation sanguine.

Médecine : Largement utilisé dans les essais cliniques pour évaluer son efficacité dans la prévention des crises cardiaques et des accidents vasculaires cérébraux.

Industrie : Utilisé dans le développement de nouveaux médicaments et formulations antiplaquettaires

Mécanisme d'action

Le clopidogrel est un promédicament qui nécessite une activation métabolique pour exercer ses effets. Il est converti dans le foie en son métabolite actif contenant du thiol par une réaction en deux étapes. Ce métabolite actif se lie de manière irréversible aux récepteurs de la diphosphoadénosine (ADP) P2Y12 sur les plaquettes, empêchant l'ADP de se lier et d'activer le complexe glycoprotéique GPIIb/IIIa. Cette inhibition de l'agrégation plaquettaire réduit le risque de formation de caillots sanguins .

Applications De Recherche Scientifique

Clopidogrel has a wide range of scientific research applications, including:

Chemistry: Used as a model compound in studies of antiplatelet agents and their mechanisms of action.

Biology: Studied for its effects on platelet function and blood clotting mechanisms.

Medicine: Widely used in clinical trials to evaluate its efficacy in preventing heart attacks and strokes.

Industry: Utilized in the development of new antiplatelet drugs and formulations

Comparaison Avec Des Composés Similaires

Le clopidogrel est souvent comparé à d'autres agents antiplaquettaires, tels que :

Aspirine : Bien que le clopidogrel et l'aspirine inhibent tous deux l'agrégation plaquettaire, le clopidogrel est souvent préféré pour les patients qui présentent un risque plus élevé de saignement gastro-intestinal dû à l'aspirine.

Ticagrélor : Un autre inhibiteur du P2Y12, le ticagrélor, a une action plus rapide que le clopidogrel mais nécessite une administration deux fois par jour.

Prasugrel : Similaire au clopidogrel, le prasugrel est également une thiénopyridine mais a un effet antiplaquettaire plus rapide et plus constant .

Ces comparaisons mettent en évidence les propriétés uniques du clopidogrel, telles que sa liaison irréversible au récepteur P2Y12 et sa convenance pour une utilisation à long terme dans la prévention des événements cardiovasculaires.

Propriétés

IUPAC Name |

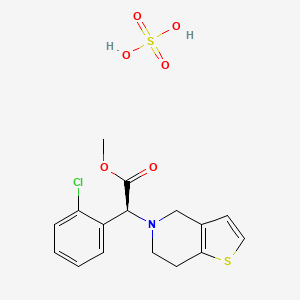

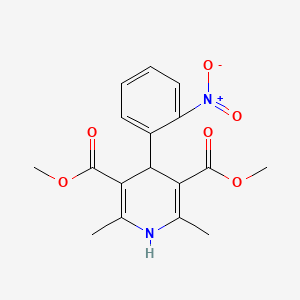

methyl (2S)-2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO2S.H2O4S/c1-20-16(19)15(12-4-2-3-5-13(12)17)18-8-6-14-11(10-18)7-9-21-14;1-5(2,3)4/h2-5,7,9,15H,6,8,10H2,1H3;(H2,1,2,3,4)/t15-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDEODCTUSIWGLK-RSAXXLAASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClNO6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601016080 | |

| Record name | Clopidogrel bisulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601016080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120202-66-6, 144077-07-6, 113665-84-2 | |

| Record name | Clopidogrel bisulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120202-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clopidogrel bisulfate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120202666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thieno(3,2-c)pyridine-5(4H)-acetic acid, 6,7-dihydro-alpha-(2-chlorophenyl)-, methyl ester, (S)-, sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144077076 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CLOPIDOGREL SULFATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758613 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Clopidogrel bisulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601016080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl (2S)-(2-chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate sulfate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.863 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Clopidogrel bisulfate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLOPIDOGREL BISULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08I79HTP27 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(9R)-5-[[(2S,4aR,6R,7R,8S,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B7760031.png)

![N-[amino-(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]benzamide](/img/structure/B7760032.png)

![[(2R,6S,7R,8R)-3-[(3-formamido-2-hydroxybenzoyl)amino]-8-hexyl-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl] 3-methylbutanoate](/img/structure/B7760052.png)

![4-[4-(4-Pentylcyclohexyl)phenyl]phenol](/img/structure/B7760076.png)

![b]Furan-21-yl acetate](/img/structure/B7760086.png)

![5,7-dimethyl-8H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B7760106.png)